Mu-Opioid Receptor Affinity: Target Compound vs. Spirocyclic Indole Analogue from US9120797
In a head-to-head receptor binding assay using human mu-opioid receptor (MOR) membranes, the target compound was not directly tested; however, its structurally close spirocyclic congener (US9120797, Example 53) displayed a Ki of 0.60 nM against MOR, while a second analog (Example 32) differing predominantly in the N-substitution showed a Ki of 1.70 nM, representing a 2.8-fold reduction in affinity [1]. This intra-class variation underscores that the substitution pattern around the piperidine–cyclohexane core — including the oxan-4-yl group — critically governs receptor engagement. Quantitative data for the target compound are absent from the public domain; thus, this evidence provides only class-level inference.
| Evidence Dimension | Binding affinity (Ki) for human mu-opioid receptor |
|---|---|
| Target Compound Data | Not publicly reported; structural analog within same patent family |
| Comparator Or Baseline | US9120797 Ex. 53 (spirocyclic indole derivative): Ki = 0.60 nM; US9120797 Ex. 32 (N-acetyl variant): Ki = 1.70 nM |
| Quantified Difference | ~2.8-fold affinity shift between two closely related analogs differing in piperidine substitution |
| Conditions | Receptor binding assay with 3H-nociceptin/orphanin FQ using human MOR membranes; T = 2 °C (Ex. 53) and 25 °C (Ex. 32); pH 7.4 |
Why This Matters
This class-level inference highlights that even minor structural modifications on the piperidine-cyclohexane scaffold produce measurable changes in biological activity, making specific procurement of the exact oxan-4-yl derivative essential for reproducible SAR campaigns.
- [1] BindingDB Entry BDBM177955 (US9120797, 53) and BDBM177934 (US9120797, 32). Affinity Data for Human Mu-Opioid Receptor. BindingDB, accessed 2026-05-09. View Source
